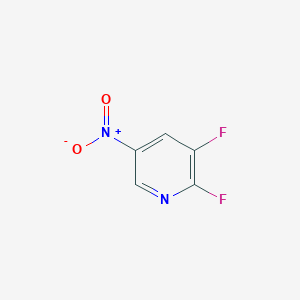

2,3-Difluoro-5-nitropyridine

Description

BenchChem offers high-quality 2,3-Difluoro-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBQJGQRNAZQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624536 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954219-68-2 | |

| Record name | 2,3-Difluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-5-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitropyridine

2,3-Difluoro-5-nitropyridine, identified by the CAS Number 954219-68-2 , is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a gateway to novel therapeutic agents. This guide offers a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and applications of 2,3-Difluoro-5-nitropyridine, intended to empower researchers in their drug development endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 2,3-Difluoro-5-nitropyridine in a laboratory setting.

| Property | Value | Source |

| CAS Number | 954219-68-2 | [1][2][3] |

| Molecular Formula | C5H2F2N2O2 | [1] |

| Molecular Weight | 160.08 g/mol | [1][3] |

| IUPAC Name | 2,3-difluoro-5-nitropyridine | [3] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Storage Temperature | 2-8°C under an inert atmosphere | |

| Purity | Typically ≥98% |

Safety Information:

2,3-Difluoro-5-nitropyridine is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Synthesis and Purification: A Practical Approach

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,3-Difluoro-5-nitropyridine.

Experimental Protocol (Illustrative)

This protocol is an adaptation based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dichloro-5-nitropyridine (starting material)

-

Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

-

Sulfolane or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Tetrabutylphosphonium bromide (phase-transfer catalyst, optional)

-

Anhydrous toluene

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Drying of Fluorinating Agent: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.5-3.0 equivalents). Heat under vacuum to ensure it is completely dry.

-

Reaction Setup: Allow the flask to cool to room temperature under a nitrogen atmosphere. Add anhydrous sulfolane or NMP as the solvent, followed by the phase-transfer catalyst (if used).

-

Addition of Starting Material: Add 2,3-Dichloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to 180-220°C with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under vacuum or by crystallization from a suitable solvent system to yield pure 2,3-Difluoro-5-nitropyridine.

Applications in Drug Discovery and Medicinal Chemistry

The strategic positioning of the fluoro and nitro groups on the pyridine scaffold of 2,3-Difluoro-5-nitropyridine makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group can be readily reduced to an amine, which can then be further functionalized.

Halogenated and nitrated pyridines are key components in the development of various therapeutic agents, including those targeting cancer, inflammatory diseases, and infectious agents. While specific drugs derived directly from 2,3-Difluoro-5-nitropyridine are not prominently disclosed in publicly available literature, its structural motifs are present in numerous patented compounds, highlighting its potential in the synthesis of novel pharmaceuticals.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of 2,3-Difluoro-5-nitropyridine. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

Caption: A typical analytical workflow for the quality control of 2,3-Difluoro-5-nitropyridine.

Typical Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for peak shaping) is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. A non-polar capillary column with a suitable temperature program can be used to separate the analyte from any residual starting materials or by-products. The mass spectrum will provide definitive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with their chemical shifts significantly affected by the attached fluorine and nitro substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will provide crucial information about the fluorine environments and can be used to confirm the successful incorporation of fluorine into the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C-F, C=N, C=C, and N-O (nitro group) stretching vibrations, confirming the presence of the key functional groups.

| Analytical Technique | Expected Observations |

| HPLC | A major peak corresponding to the product with a purity of ≥98%. |

| GC-MS | A molecular ion peak (M+) consistent with the molecular weight of 160.08 g/mol . |

| ¹H NMR | Two aromatic protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Five distinct signals for the aromatic carbons. |

| ¹⁹F NMR | Two signals corresponding to the two different fluorine atoms. |

| FTIR | Characteristic peaks for C-F, C=N, C=C, and NO2 functional groups. |

Conclusion

2,3-Difluoro-5-nitropyridine is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established synthetic methodologies. A comprehensive understanding of its properties, coupled with rigorous analytical characterization, is crucial for its successful application in research and drug development. This guide provides a foundational framework for scientists working with this important chemical intermediate.

References

-

2,3-DIFLUORO-5-NITROPYRIDINE | CAS 954219-68-2 - Matrix Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,3-Difluoro-5-nitropyridine [CAS: 954219-68-2] - Ivy Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

-

2,3-Difluoro-5-nitropyridine | C5H2F2N2O2 | CID 22308697 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Difluoro-5-nitropyridine

Abstract

2,3-Difluoro-5-nitropyridine is a pivotal chemical intermediate whose value is rooted in the unique electronic landscape of its pyridine core. The strategic placement of two fluorine atoms and a potent electron-withdrawing nitro group renders the molecule highly susceptible to regioselective modification. This guide offers an in-depth exploration of its core chemical properties, reactivity, and synthetic utility. We will dissect the mechanistic underpinnings of its reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr) that govern its transformations. This document is intended for researchers, chemists, and drug development professionals who leverage advanced heterocyclic building blocks to construct complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

Halogenated and nitrated pyridine scaffolds are cornerstones of modern medicinal chemistry, agrochemicals, and materials science.[1][2] The pyridine ring's inherent electron-deficient nature, when combined with the powerful inductive and resonance effects of a nitro group, creates a highly electrophilic aromatic system primed for nucleophilic attack.[1][3] 2,3-Difluoro-5-nitropyridine (CAS 954219-68-2) exemplifies this activation. It serves as a versatile precursor, allowing for the sequential and controlled introduction of various nucleophiles. The fluorine substituents act as excellent leaving groups in SNAr reactions, a property that is often superior to other halogens (F > Cl > Br > I) when the initial nucleophilic attack is the rate-determining step.[1][4] Understanding the nuanced reactivity of this molecule is paramount to harnessing its full synthetic potential.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of 2,3-Difluoro-5-nitropyridine define its handling, storage, and reaction conditions. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 954219-68-2 | [5] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [5][6] |

| Molecular Weight | 160.08 g/mol | [5][6] |

| IUPAC Name | 2,3-difluoro-5-nitropyridine | [6] |

| Appearance | Liquid, Solid, or Semi-solid | |

| SMILES | C1=C(C=NC(=C1F)F)[O-] | [5][6] |

| InChIKey | YJBQJGQRNAZQPG-UHFFFAOYSA-N | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Standard spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) should be performed to confirm identity and purity prior to use. The fluorine atoms and the asymmetric nature of the pyridine ring will result in a complex but highly informative set of spectroscopic signals.

Reactivity and Mechanistic Insights: The SNAr Pathway

The predominant reaction pathway for 2,3-Difluoro-5-nitropyridine is Nucleophilic Aromatic Substitution (SNAr).[7][8] This process is not a concerted SN2 displacement but rather a two-step addition-elimination mechanism.[9]

Causality of Reactivity:

-

Ring Activation: The pyridine nitrogen atom and, more significantly, the C5-nitro group, strongly withdraw electron density from the ring. This withdrawal creates substantial partial positive charges (δ+) on the carbon atoms, particularly those bearing the fluorine leaving groups, making them highly susceptible to nucleophilic attack.[1]

-

Intermediate Stabilization: The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate and regioselectivity. The electron-withdrawing groups are crucial as they delocalize the negative charge through resonance, stabilizing the intermediate and lowering the activation energy of the first step.[1][9]

-

Leaving Group Departure: Aromaticity is restored in the second step through the expulsion of a fluoride ion, which is a competent leaving group in this context.[9]

Synthetic Methodologies

The synthesis of fluorinated pyridines, including 2,3-difluoro-5-nitropyridine and its analogues, typically relies on halogen exchange (HALEX) reactions. Common industrial approaches involve treating polychlorinated pyridines with a fluoride source at elevated temperatures.

-

Fluorinating Agents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed. [10][11]KF is more economical, but CsF is often more reactive.

-

Solvents: High-boiling polar aprotic solvents such as sulfolane, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are required to achieve the necessary reaction temperatures and to solubilize the fluoride salts. [10][11]* Catalysis: Phase-transfer catalysts, such as quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide) or crown ethers, can be used to enhance the solubility and nucleophilicity of the fluoride ion, thereby improving reaction rates and yields. [10] The synthesis often proceeds stepwise, with the fluorine atoms being introduced sequentially. [10]

Experimental Protocol: A Self-Validating System

The following protocol details a representative SNAr reaction, illustrating the selective substitution at the C2 position with a generic primary amine nucleophile (R-NH₂). This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Objective: To synthesize 2-(alkylamino)-3-fluoro-5-nitropyridine.

Materials:

-

2,3-Difluoro-5-nitropyridine (1.0 eq)

-

Primary amine (R-NH₂) (1.05 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

TLC plates (silica gel), Ethyl Acetate, Hexanes

-

Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Methodology:

-

Reactant Preparation (Flask A): To a dry, round-bottom flask under an inert atmosphere, add 2,3-Difluoro-5-nitropyridine (1.0 eq) and dissolve it in anhydrous acetonitrile (to make a ~0.2 M solution).

-

Nucleophile Preparation (Flask B): In a separate dry flask, dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in a small volume of anhydrous acetonitrile.

-

Reaction Initiation: Cool the solution in Flask A to 0°C using an ice bath. Slowly add the contents of Flask B dropwise to the stirred solution in Flask A over 10-15 minutes.

-

Causality: The slow addition and cooling are crucial to control the exotherm of the reaction and prevent the formation of potential side products. The base (Et₃N) is required to neutralize the HF that is generated during the reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Self-Validation: The reaction is complete when the starting material spot (visualized under UV light) is fully consumed. A new, typically more polar, product spot should appear. A distinct color change (e.g., to yellow or orange) is often observed upon formation of the product.

-

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.

-

Purification - Extraction: Wash the organic layer sequentially with water and then with brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.

-

Purification - Chromatography: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(alkylamino)-3-fluoro-5-nitropyridine product.

Safety and Handling

2,3-Difluoro-5-nitropyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood. [6]

-

Signal Word: Danger [6]* Primary Hazards:

-

H302: Harmful if swallowed [6] * H312: Harmful in contact with skin [6] * H315: Causes skin irritation [6] * H318: Causes serious eye damage [6] * H332: Harmful if inhaled [6] * H335: May cause respiratory irritation [6]* Required Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile). [12] * Wear chemical safety goggles or a face shield. [12] * Wear a lab coat. [12]* Handling Precautions:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray. * Wash hands and any exposed skin thoroughly after handling. [12] * Ensure eyewash stations and safety showers are readily accessible. [12] Always consult the most current Safety Data Sheet (SDS) before use.

-

Conclusion

2,3-Difluoro-5-nitropyridine is a highly activated and synthetically valuable building block. Its utility is defined by its susceptibility to Nucleophilic Aromatic Substitution, which proceeds via a well-understood addition-elimination mechanism. The key to its application is the predictable and high regioselectivity for substitution at the C2 position, a direct consequence of the superior resonance stabilization of the corresponding Meisenheimer intermediate. By understanding these core chemical principles, researchers can effectively employ this reagent to construct complex, functionalized pyridine derivatives for a wide range of applications in science and technology.

References

-

PubChem. (n.d.). 2,3-Difluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,3-DIFLUORO-5-NITROPYRIDINE. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 2,3-DIFLUORO-5-NITROPYRIDINE. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

-

European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Angene. (n.d.). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]

-

Buncel, E., & Um, I. H. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 5957–5965. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-DIFLUORO-5-NITROPYRIDINE | CAS 954219-68-2 [matrix-fine-chemicals.com]

- 6. 2,3-Difluoro-5-nitropyridine | C5H2F2N2O2 | CID 22308697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-DIFLUORO-5-NITROPYRIDINE | 954219-68-2 [chemicalbook.com]

- 8. 2,3-DIFLUORO-5-NITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 11. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

2,3-Difluoro-5-nitropyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 2,3-Difluoro-5-nitropyridine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,3-difluoro-5-nitropyridine, a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. We will dissect its molecular architecture, explore the interplay of its functional groups, and provide practical insights into its synthesis and reactivity. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Introduction: The Significance of Activated Pyridines

Halogenated nitropyridines are a cornerstone of modern synthetic chemistry. The pyridine core is a common motif in bioactive molecules, and the presence of both electron-withdrawing nitro groups and halogen leaving groups creates a highly activated system ripe for functionalization.[1][2] 2,3-Difluoro-5-nitropyridine (DFNP) is a prime example, offering a unique combination of reactivity and structural features that make it a valuable intermediate in the synthesis of complex molecular targets.[3][4] Its utility stems from the precise electronic environment created by its substituents, which dictates its structure, stability, and reaction pathways.

Core Molecular Structure and Physicochemical Properties

The foundational identity of 2,3-difluoro-5-nitropyridine is defined by its chemical formula, C5H2F2N2O2, and molecular weight of approximately 160.08 g/mol .[5][6] A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2,3-difluoro-5-nitropyridine | PubChem[5], Sigma-Aldrich[7] |

| CAS Number | 954219-68-2 | ChemicalBook[3], PubChem[5] |

| Molecular Formula | C5H2F2N2O2 | PubChem[5], Matrix Fine Chemicals[6] |

| Molecular Weight | 160.08 g/mol | PubChem[5], Matrix Fine Chemicals[6] |

| Canonical SMILES | C1=C(C=NC(=C1F)F)[O-] | PubChem[5] |

| InChIKey | YJBQJGQRNAZQPG-UHFFFAOYSA-N | PubChem[5], Sigma-Aldrich[7] |

| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich[7] |

The molecule consists of a central pyridine ring, which is an aromatic heterocycle. The key to its utility lies in the three substituents that adorn this core:

-

Two Fluorine Atoms (C2, C3): Located adjacent to the ring nitrogen, these highly electronegative atoms serve two purposes. They act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions and inductively withdraw electron density from the ring.

-

One Nitro Group (C5): The nitro group (-NO2) is one of the most powerful electron-withdrawing groups in organic chemistry. Its placement at the 5-position significantly acidifies the ring protons and, more importantly, activates the positions ortho and para to it for nucleophilic attack.[2]

This specific arrangement of substituents creates an electron-deficient aromatic system, making the molecule highly susceptible to reaction with nucleophiles.

Caption: Molecular structure of 2,3-Difluoro-5-nitropyridine.

Spectroscopic and Computational Analysis

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | H-4 | ~8.5-8.8 ppm | Deshielded due to the adjacent electron-withdrawing nitro group and ortho fluorine atom. |

| H-6 | ~9.0-9.3 ppm | Significantly deshielded by the adjacent ring nitrogen and the para nitro group. | |

| ¹⁹F NMR | F-2 | ~(-70) to (-90) ppm | Influenced by the adjacent ring nitrogen. |

| F-3 | ~(-110) to (-130) ppm | Influenced by the adjacent fluorine and meta nitro group. | |

| ¹³C NMR | C-2, C-3 | ~140-160 ppm (with C-F coupling) | Carbon atoms bonded to fluorine show characteristic large one-bond C-F coupling constants. |

| C-5 | ~145-155 ppm | Carbon attached to the nitro group. | |

| FT-IR | N-O Stretch | ~1520-1560 cm⁻¹ (asymmetric)~1340-1360 cm⁻¹ (symmetric) | Characteristic strong absorbances for aromatic nitro compounds. |

| C-F Stretch | ~1200-1300 cm⁻¹ | Strong absorbance typical for aryl fluorides. | |

| C=N, C=C Stretch | ~1580-1620 cm⁻¹ | Aromatic ring vibrations. |

Causality: The predicted chemical shifts in NMR are a direct consequence of the electronic environment. The potent electron-withdrawing nature of the nitro group and fluorine atoms reduces electron density around the ring protons and carbons, shifting their resonance signals downfield (to higher ppm values).[1] In ¹⁹F NMR, the position of the fluorine on the activated pyridine ring dictates its chemical shift. IR frequencies correspond to the vibrational energies of specific bonds, which are influenced by bond strength and the mass of the connected atoms.

Reactivity Profile: The Primacy of Nucleophilic Aromatic Substitution (SNAr)

The molecular structure of 2,3-difluoro-5-nitropyridine is tailor-made for undergoing Nucleophilic Aromatic Substitution (SNAr). This reaction is central to its utility as a synthetic intermediate.[2][3][4]

Mechanism Rationale:

-

Activation: The pyridine nitrogen and the C5-nitro group powerfully withdraw electron density from the ring by both inductive and resonance effects. This creates significant partial positive charges (δ+) on the ring carbons, particularly C2, C4, and C6.[2]

-

Nucleophilic Attack: A nucleophile (Nu⁻) preferentially attacks one of the electron-deficient carbon atoms bearing a leaving group. In this molecule, both C2 and C3 are potential sites.

-

Intermediate Formation: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This stabilization is the key driving force for the reaction.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻), which is a good leaving group.

Caption: Logical workflow of the SNAr reaction mechanism.

The regioselectivity of the substitution (i.e., whether the nucleophile replaces the C2-F or C3-F) can be influenced by steric factors of the incoming nucleophile and the precise electronic stabilization of the transition states, though positions activated by the ring nitrogen (like C2) are often highly reactive.[2]

Experimental Protocol: Synthesis via Halogen Exchange (Halex)

A common and industrially viable method for synthesizing fluorinated pyridines is through a halogen exchange (Halex) reaction, where chloro-substituted precursors are treated with a fluoride salt.[13] The following protocol is a representative procedure based on established methodologies.

Objective: To synthesize 2,3-difluoro-5-nitropyridine from 2,3-dichloro-5-nitropyridine.

Materials:

-

2,3-dichloro-5-nitropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Sulfolane (solvent)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware for high-temperature reactions

Self-Validating Protocol Steps:

-

System Preparation (Anhydrous Conditions):

-

Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

-

Causality: The Halex reaction is highly sensitive to water, which can deactivate the potassium fluoride and lead to side reactions. An inert atmosphere prevents oxidation at high temperatures.

-

-

Reagent Charging:

-

To the flask, add sulfolane (as the high-boiling polar aprotic solvent), followed by spray-dried potassium fluoride (2.2 - 2.5 molar equivalents).

-

Causality: Sulfolane is chosen for its thermal stability and its ability to solvate the potassium salt. A slight excess of KF is used to drive the reaction to completion. "Spray-dried" KF has a high surface area, increasing its reactivity.

-

-

Reaction Execution:

-

Begin vigorous stirring and heat the mixture to 180-190 °C.

-

Once the temperature is stable, add the 2,3-dichloro-5-nitropyridine to the mixture.

-

Maintain the temperature and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Causality: These temperatures are necessary to overcome the activation energy for displacing the chloride atoms. The reaction proceeds in a stepwise manner, first displacing one chlorine and then the second at potentially higher temperatures.[14]

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and water.

-

Filter the mixture to remove insoluble inorganic salts (KCl, excess KF).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure 2,3-difluoro-5-nitropyridine.

-

Causality: The aqueous work-up removes the polar solvent (sulfolane) and inorganic byproducts. Final purification is essential to remove any partially-reacted intermediates or impurities.

-

Safety Note: This reaction involves high temperatures and potentially hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The product itself is classified as harmful and an irritant.[5][7]

Conclusion and Future Outlook

2,3-Difluoro-5-nitropyridine is a highly activated and versatile chemical intermediate. Its molecular structure, characterized by the powerful electron-withdrawing effects of its fluoro and nitro substituents, makes it an ideal substrate for SNAr chemistry. This reactivity profile allows for the straightforward introduction of a wide range of functionalities, cementing its role as a valuable building block in the design and synthesis of novel pharmaceuticals and agrochemicals.[1][15] As synthetic methodologies continue to advance, the strategic application of such pre-activated heterocyclic systems will remain critical to accelerating discovery pipelines.

References

-

PubChem. 2,3-Difluoro-5-nitropyridine | C5H2F2N2O2 | CID 22308697. National Center for Biotechnology Information. Available from: [Link]

-

Matrix Fine Chemicals. 2,3-DIFLUORO-5-NITROPYRIDINE | CAS 954219-68-2. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 2,3-DIFLUORO-5-NITROPYRIDINE. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Page. Available from: [Link]

- Google Patents.CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

PharmaCompass. The Role of Nitropyridines in Pharmaceutical Development. Available from: [Link]

-

The Royal Society of Chemistry. Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). Available from: [Link]

-

PubChem. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. National Center for Biotechnology Information. Available from: [Link]

- Google Patents.US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

- Google Patents.EP0192287A2 - Process for the preparation of fluorinated pyridines.

-

ResearchGate. Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Available from: [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

-

ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-DIFLUORO-5-NITROPYRIDINE | 954219-68-2 [chemicalbook.com]

- 4. 2,3-DIFLUORO-5-NITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,3-Difluoro-5-nitropyridine | C5H2F2N2O2 | CID 22308697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DIFLUORO-5-NITROPYRIDINE | CAS 954219-68-2 [matrix-fine-chemicals.com]

- 7. 2,3-Difluoro-5-nitropyridine | 954219-68-2 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-nitropyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-difluoro-5-nitropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes. Emphasis is placed on explaining the causality behind experimental choices, ensuring scientific integrity, and providing a framework for the reproducible synthesis of this important fluorinated pyridine derivative.

Introduction: The Significance of 2,3-Difluoro-5-nitropyridine

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

2,3-Difluoro-5-nitropyridine is a versatile intermediate that offers multiple points for further functionalization. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening avenues for a wide array of chemical transformations. This guide will explore the primary synthetic strategies for accessing this valuable compound, focusing on practicality, scalability, and the chemical principles that govern these transformations.

Primary Synthetic Pathway: Halogen Exchange Followed by Regioselective Nitration

A robust and commonly employed strategy for the synthesis of 2,3-difluoro-5-nitropyridine involves a two-step sequence: the partial fluorination of a readily available polychlorinated pyridine, followed by a regioselective nitration. This pathway is advantageous due to the relatively low cost of the starting materials and the well-established nature of the individual transformations.

Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine via Halogen Exchange (Halex) Reaction

The initial step focuses on the conversion of 2,3,5-trichloropyridine to 2,3-difluoro-5-chloropyridine. This is achieved through a nucleophilic aromatic substitution reaction known as the Halex process, where chloride ions are displaced by fluoride ions.

-

Fluorinating Agent: Potassium fluoride (KF) is often the fluorinating agent of choice due to its cost-effectiveness and availability. Cesium fluoride (CsF) can be more reactive but is also more expensive. The efficiency of the fluorination is highly dependent on the solubility and reactivity of the fluoride salt.

-

Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane is crucial. These solvents help to solubilize the potassium fluoride and facilitate the nucleophilic attack of the fluoride ion on the electron-deficient pyridine ring.

-

Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether, can significantly enhance the reaction rate by improving the solubility and availability of the fluoride anion in the organic phase.[1]

-

Temperature: High reaction temperatures, typically in the range of 180-220°C, are required to overcome the activation energy for the substitution of the chlorine atoms. A stepwise increase in temperature can be employed to first facilitate the substitution at the more activated positions.[2]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.5-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide, 0.05 eq).

-

Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 180-190°C and maintain for 5-10 hours. Subsequently, increase the temperature to 200-210°C and continue the reaction for another 10-15 hours. Monitor the progress of the reaction by gas chromatography (GC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product can be isolated by vacuum distillation from the reaction mixture. The collected distillate is then washed with water to remove any remaining solvent and dried over anhydrous magnesium sulfate. Further purification can be achieved by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trichloropyridine | [2] |

| Reagents | Potassium Fluoride, Tetrabutylphosphonium Bromide | [1] |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | [2] |

| Temperature | 180-210°C | [2] |

| Reaction Time | 15-25 hours | [2] |

| Typical Yield | ~40-42% | [2] |

graph Synthesis_Step1 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];TCP [label="2,3,5-Trichloropyridine", fillcolor="#F1F3F4"]; DFCP [label="2,3-Difluoro-5-chloropyridine", fillcolor="#F1F3F4"]; Reagents [label="KF, Phase-Transfer Catalyst\nNMP, 180-210°C", shape=plaintext];

TCP -> DFCP [label="Halogen Exchange"]; Reagents -> TCP [style=invis]; }

Caption: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine.

Step 2: Regioselective Nitration of 2,3-Difluoro-5-chloropyridine

The second step involves the introduction of a nitro group at the 5-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, which is generally challenging for the electron-deficient pyridine ring. The presence of three deactivating halogen substituents further decreases the ring's reactivity.

The directing effect of the substituents on the pyridine ring governs the position of nitration.

-

Pyridine Nitrogen: The nitrogen atom is strongly deactivating and directs electrophilic substitution to the meta-position (C3 and C5).

-

Fluorine Atoms: Halogens are deactivating due to their inductive electron-withdrawing effect (-I), but they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M).[3] In fluorobenzene, the para-directing effect is strong.[3]

-

Chlorine Atom: Similar to fluorine, chlorine is a deactivating ortho, para-director.

In 2,3-difluoro-5-chloropyridine, the C5 position is meta to the pyridine nitrogen and para to the C2 fluorine atom. The C6 position is ortho to the C5 chlorine and meta to the C2 and C3 fluorine atoms. The C4 position is ortho to both the C3 fluorine and C5 chlorine atoms. The nitration is expected to occur preferentially at the position that is least deactivated and is activated by the directing effects of the halogens. While a complex interplay of these effects is at play, nitration at the C5 position is often observed in similarly substituted pyridines. However, given the strong deactivation, forcing conditions are necessary. A well-established method for the nitration of deactivated pyridines is the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[4]

This protocol is based on the nitration of the structurally similar 2,6-difluoropyridine and is expected to be effective for 2,3-difluoro-5-chloropyridine.

-

Preparation of Nitrating Mixture: In a thick-walled glass reactor equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5°C in an ice-salt bath. Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Substrate Addition: To the cold nitrating mixture, add 2,3-difluoro-5-chloropyridine dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction progress should be monitored by GC or HPLC. Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic extracts are combined, washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

| Parameter | Proposed Value | Reference |

| Starting Material | 2,3-Difluoro-5-chloropyridine | - |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [4] |

| Temperature | 0-10°C (addition), then RT to 60°C | [4] |

| Reaction Time | Several hours to overnight | [4] |

| Purification | Column Chromatography/Recrystallization | - |

graph Synthesis_Step2 { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];DFCP [label="2,3-Difluoro-5-chloropyridine", fillcolor="#F1F3F4"]; DFNP [label="2,3-Difluoro-5-nitropyridine", fillcolor="#F1F3F4"]; Reagents [label="HNO₃, H₂SO₄\n0-60°C", shape=plaintext];

DFCP -> DFNP [label="Nitration"]; Reagents -> DFCP [style=invis]; }

Caption: Proposed Nitration of 2,3-Difluoro-5-chloropyridine.

Alternative Synthetic Pathway: Nitration Preceding Final Fluorination

An alternative approach involves introducing the nitro group at an earlier stage, followed by the final fluorination step. This strategy can be advantageous if the regioselectivity of the nitration is more favorable on the precursor molecule.

Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

This intermediate can be synthesized from 3-fluoro-5-nitropyridin-2-ol.[1] The hydroxyl group at the 2-position is converted to a chlorine atom, which is a good leaving group for a subsequent Halex reaction.

-

Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq) in phosphorus oxychloride (POCl₃), add phosphorus pentachloride (PCl₅) (1.5 eq) at 60°C.

-

Reaction: Maintain the reaction mixture at 60°C for 10 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous mixture with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium carbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 2-chloro-3-fluoro-5-nitropyridine.[1]

Final Fluorination Step

The final step would involve the selective replacement of the chlorine atom at the 2-position with a fluorine atom. This would again be a Halex reaction, likely requiring similar conditions to those described in section 2.1, although potentially milder conditions could be sufficient due to the activating effect of the nitro group.

Sources

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitropyridine

An In-depth Technical Guide to 2,3-Difluoro-5-nitropyridine for Researchers and Drug Development Professionals

2,3-Difluoro-5-nitropyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its utility stems from a strategically functionalized pyridine core, featuring two adjacent fluorine atoms and a powerful electron-withdrawing nitro group. This specific arrangement imparts a high degree of reactivity and selectivity, making it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4][5]

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6] The fluorine atoms at the C2 and C3 positions serve as excellent leaving groups, allowing for sequential and regioselective displacement by a variety of nucleophiles. This controlled reactivity provides chemists with a versatile platform to introduce diverse functionalities, a critical advantage in constructing libraries of compounds for structure-activity relationship (SAR) studies. The incorporation of fluorine itself is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[7] This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and safe handling of 2,3-Difluoro-5-nitropyridine.

Core Chemical Properties

A summary of the essential chemical properties for 2,3-Difluoro-5-nitropyridine is presented below. This data is critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-difluoro-5-nitropyridine | PubChem |

| CAS Number | 954219-68-2 | Sigma-Aldrich |

| Molecular Formula | C₅H₂F₂N₂O₂ | Sigma-Aldrich |

| Molecular Weight | 160.08 g/mol | PubChem |

| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C under inert atmosphere | Sigma-Aldrich |

Synthesis of 2,3-Difluoro-5-nitropyridine: A Halogen Exchange Approach

While multiple synthetic routes may exist, a prevalent and industrially scalable method for synthesizing fluorinated pyridines is through nucleophilic aromatic halogen exchange (HALEX) reactions. This approach involves the displacement of chloro substituents with fluoride ions, typically using an alkali metal fluoride like potassium fluoride (KF).[8][9][10] The synthesis of 2,3-Difluoro-5-nitropyridine can be logically achieved from its chlorinated precursor, 2,3-dichloro-5-nitropyridine.[11][12]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2,3-Difluoro-5-nitropyridine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established procedures for the fluorination of similar polychlorinated pyridines.[9][10]

-

Preparation of the Precursor (2,3-dichloro-5-nitropyridine): The synthesis begins with the nitration of 2,3-dichloropyridine. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions (e.g., 0-5°C) to ensure selective nitration at the 5-position.[11]

-

Fluorination Reaction Setup:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head, add spray-dried potassium fluoride (KF) and a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP). The use of a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) can enhance the reaction rate.[9]

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically in the range of 180-220°C). The high temperature is necessary to overcome the activation energy for the substitution of the chloro groups.[9]

-

-

Reaction Execution:

-

Slowly add the 2,3-dichloro-5-nitropyridine precursor to the heated KF/solvent mixture.

-

The reaction proceeds in a stepwise manner. The chlorine at the 2-position is generally more activated and is likely to be substituted first, followed by the chlorine at the 3-position. Maintaining a high temperature ensures the reaction proceeds to the difluorinated product.[9]

-

Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to observe the disappearance of the starting material and the formation of the product.

-

-

Product Isolation and Purification:

-

Upon completion, cool the reaction mixture.

-

The product can be isolated from the high-boiling solvent by vacuum distillation.

-

Further purification can be achieved by fractional distillation or column chromatography to yield pure 2,3-Difluoro-5-nitropyridine.

-

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 2,3-Difluoro-5-nitropyridine lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the 5-nitro group, combined with the electronegativity of the pyridine nitrogen, renders the C2 and C4 positions highly electrophilic. The C2 and C3 fluorine atoms are excellent leaving groups, facilitating their displacement.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom (typically C2), breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, resulting in the substituted product.

Sources

- 1. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2,3-Difluoro-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of the compound's structural, physical, and safety characteristics. While comprehensive, peer-reviewed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from reputable chemical databases and suppliers to provide a robust foundation for its use in a laboratory setting. We further present generalized experimental protocols for the characterization of similar organic compounds to aid researchers in their work.

Introduction

2,3-Difluoro-5-nitropyridine is a substituted pyridine ring system with significant potential in organic synthesis. The presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine core renders the molecule highly susceptible to nucleophilic aromatic substitution, making it a valuable building block for the synthesis of more complex molecules. Its application is particularly notable in the development of novel pharmaceutical agents and functional materials where the unique electronic properties of the fluorinated and nitrated pyridine moiety can be exploited. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

Molecular Structure and Identification

The molecular structure of 2,3-Difluoro-5-nitropyridine is foundational to its chemical reactivity and physical properties. The arrangement of the fluorine and nitro substituents on the pyridine ring creates a unique electronic and steric environment.

Caption: Molecular structure of 2,3-Difluoro-5-nitropyridine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,3-difluoro-5-nitropyridine | [1][2] |

| CAS Number | 954219-68-2 | [1][2] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1][2] |

| Molecular Weight | 160.08 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=NC(=C1F)F)[O-] | [1][2] |

| InChI Key | YJBQJGQRNAZQPG-UHFFFAOYSA-N | [1][2] |

Physical and Chemical Properties

The physical properties of 2,3-Difluoro-5-nitropyridine are crucial for its handling, storage, and use in chemical reactions. The data presented below is a compilation from various chemical supplier databases and should be considered as predicted or typical values, as peer-reviewed experimental data is limited.

Table 2: Physical Properties

| Property | Value | Source/Comment |

| Physical Form | Liquid or Solid or Semi-solid | [3] |

| Boiling Point | 226.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -6.89 ± 0.20 (Predicted) | [4] |

3.1. Solubility

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of 2,3-Difluoro-5-nitropyridine. While specific, citable spectra for this compound are not widely published, this section outlines the expected spectral characteristics.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR will provide key information, with two expected signals for the two non-equivalent fluorine atoms.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C-F, C=N, C=C, and N-O stretching vibrations. The characteristic asymmetric and symmetric stretches of the nitro group are expected to be prominent.

4.3. Mass Spectrometry (MS)

Mass spectrometric analysis should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the loss of the nitro group and fluorine atoms.

Experimental Protocols

Due to the lack of a specific, detailed experimental protocol for the characterization of 2,3-Difluoro-5-nitropyridine in the literature, a general workflow for the characterization of a novel organic compound is provided below. This protocol should be adapted by the researcher based on the specific experimental setup and safety considerations.

Sources

An In-depth Technical Guide to the Solubility Profile of 2,3-Difluoro-5-nitropyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2,3-Difluoro-5-nitropyridine. Given the current absence of publicly available quantitative solubility data for this compound, this document emphasizes robust, validated experimental protocols to empower researchers to generate reliable data in their own laboratories.

Introduction to 2,3-Difluoro-5-nitropyridine: A Compound of Interest

2,3-Difluoro-5-nitropyridine is a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring an electron-withdrawing nitro group and two fluorine atoms on the pyridine ring, makes it a valuable intermediate for nucleophilic aromatic substitution reactions.[2] Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, formulation development, and ultimately, its utility in drug discovery and other advanced applications.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 2,3-difluoro-5-nitropyridine | [1] |

| CAS Number | 954219-68-2 | [3] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [1] |

| Molecular Weight | 160.08 g/mol | [1] |

| Physical Form | Liquid or Solid or Semi-solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Core Principles of Solubility Determination

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property. The principle of "like dissolves like" provides a preliminary qualitative prediction, suggesting that the polarity of 2,3-Difluoro-5-nitropyridine will govern its solubility in various solvents.[4] For precise and actionable data, experimental determination is essential. The following sections detail the methodologies to achieve this.

Quantitative Solubility Data (Template for Experimental Results)

As quantitative data is not publicly available, Table 2 is presented as a template for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility across a range of common laboratory solvents.

Table 2: Experimentally Determined Solubility of 2,3-Difluoro-5-nitropyridine at 25°C

| Solvent | Dielectric Constant (Approx.) | Solubility (g/L) | Solubility (mol/L) |

| Water | 80.1 | ||

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Isopropanol | 19.9 | ||

| Acetonitrile | 37.5 | ||

| Acetone | 20.7 | ||

| Tetrahydrofuran (THF) | 7.6 | ||

| Dichloromethane (DCM) | 9.1 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, ensuring the generation of accurate and reproducible solubility data. The choice between the gravimetric and instrumental methods will depend on the available equipment and the required throughput.

Safety Precautions

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for 2,3-Difluoro-5-nitropyridine is mandatory.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1]

-

Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.[3]

Gravimetric Method: The Fundamental Approach

This method is a direct and reliable technique for determining solubility. It relies on the precise measurement of the mass of the solute that dissolves in a known volume of solvent.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-Difluoro-5-nitropyridine to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for 24-48 hours. This extended period ensures that the system reaches equilibrium.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Solvent Evaporation:

-

Transfer the filtered solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to avoid degradation.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the container with the dried solute.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

-

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution is truly saturated, a fundamental requirement for accurate solubility measurement.

-

Extended Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: Prevents undissolved solid particles from being included in the weighed sample, which would lead to an overestimation of solubility.

Instrumental Analysis via High-Performance Liquid Chromatography (HPLC)

This method is ideal for higher throughput and when dealing with smaller sample volumes. It relies on quantifying the concentration of the solute in a saturated solution using a calibrated instrument.

Step-by-Step Methodology:

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1-3 from the Gravimetric Method (Section 4.2).

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor (e.g., 100-fold) is common.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2,3-Difluoro-5-nitropyridine of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations.

-

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution.

-

-

Quantification and Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Typical RP-HPLC Method Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Self-Validating System through Calibration:

The use of a multi-point calibration curve is a self-validating mechanism. The linearity of this curve (typically requiring an R² value > 0.999) confirms the reliability of the instrumental response across the desired concentration range, thus ensuring the accuracy of the final solubility measurement.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Experimental Workflow for Solubility Determination.

Data Analysis and Reporting

-

Units: Report solubility in both grams per liter (g/L) and moles per liter (mol/L).

-

Temperature: Clearly state the temperature at which the solubility was determined, as it is a critical parameter.

-

Replicates: Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Method Validation: For the HPLC method, report the linearity (R²) of the calibration curve.

Conclusion

While the quantitative solubility data for 2,3-Difluoro-5-nitropyridine is not currently published, this guide provides a robust and scientifically sound framework for its experimental determination. By following the detailed gravimetric or HPLC-based protocols, researchers in drug development and other scientific fields can generate the reliable data necessary to advance their work with this important chemical intermediate. The emphasis on procedural rationale and self-validating systems ensures a high degree of confidence in the obtained results.

References

-

PubChem. (n.d.). 2,3-Difluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,3-Difluoro-5-nitropyridine | C5H2F2N2O2 | CID 22308697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DIFLUORO-5-NITROPYRIDINE | 954219-68-2 [chemicalbook.com]

- 3. 2,3-Difluoro-5-nitropyridine | 954219-68-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2,3-Difluoro-5-nitropyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Difluoro-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published experimental data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for each analytical technique are provided, emphasizing experimental design for obtaining high-quality, reproducible results. This guide is intended to empower researchers to confidently approach the synthesis and characterization of 2,3-Difluoro-5-nitropyridine and related fluorinated heterocyclic compounds.

Introduction: The Significance of 2,3-Difluoro-5-nitropyridine

2,3-Difluoro-5-nitropyridine is a versatile building block in organic synthesis, primarily owing to the strategic placement of its functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the two fluorine atoms provide unique electronic properties and potential metabolic stability in resulting drug candidates. Accurate and unambiguous characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream products. This guide provides the foundational knowledge for achieving this through the application of modern spectroscopic techniques.

Below is the chemical structure of 2,3-Difluoro-5-nitropyridine.

Caption: Molecular Structure of 2,3-Difluoro-5-nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3-Difluoro-5-nitropyridine, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively. The presence of fluorine will introduce characteristic splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3-Difluoro-5-nitropyridine is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts will be significantly downfield due to the deshielding effects of the electronegative nitro group and the pyridine nitrogen.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.8 - 9.1 | Doublet of doublets (dd) | ³J(H-4, F-3) ≈ 7-9 Hz, ⁴J(H-4, H-6) ≈ 2-3 Hz |

| H-6 | 8.4 - 8.7 | Doublet of doublets (dd) | ⁴J(H-6, F-3) ≈ 2-4 Hz, ⁴J(H-6, H-4) ≈ 2-3 Hz |

Causality Behind Predictions: The strong electron-withdrawing nature of the nitro group at position 5 and the nitrogen atom in the ring will cause the protons at positions 4 and 6 to be highly deshielded, resulting in large chemical shifts. The coupling patterns arise from through-bond interactions with the neighboring fluorine and hydrogen atoms. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each carbon atom in the pyridine ring. The chemical shifts and C-F coupling constants are key identifiers.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 150 | Doublet of doublets (dd) | ¹J(C-2, F-2) ≈ 240-260 Hz, ²J(C-2, F-3) ≈ 15-25 Hz |

| C-3 | 140 - 145 | Doublet of doublets (dd) | ¹J(C-3, F-3) ≈ 230-250 Hz, ²J(C-3, F-2) ≈ 10-20 Hz |

| C-4 | 130 - 135 | Doublet (d) | ²J(C-4, F-3) ≈ 20-30 Hz |

| C-5 | 148 - 152 | Singlet (s) | - |

| C-6 | 125 - 130 | Singlet (s) | - |

Causality Behind Predictions: Carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹JCF) and will be significantly deshielded.[2] The other carbons will show smaller, long-range couplings. The carbon bearing the nitro group (C-5) is also expected to be significantly deshielded.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,3-Difluoro-5-nitropyridine into a clean, dry vial.[3]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved.

-

Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.[6]

-

Acquire the ¹H NMR spectrum. A typical experiment may involve 16-32 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[3]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[7]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-